molecular formula C10H18O2 B8786021 Propyl cyclohexanecarboxylate CAS No. 6739-34-0

Propyl cyclohexanecarboxylate

Cat. No.: B8786021
CAS No.: 6739-34-0
M. Wt: 170.25 g/mol
InChI Key: UBEVLTHYAFYOEU-UHFFFAOYSA-N
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Description

Propyl cyclohexanecarboxylate (C₁₀H₁₈O₂) is an ester derived from cyclohexanecarboxylic acid and propanol. Esters of this type are typically synthesized via acid-catalyzed esterification, analogous to methods described for hybrid scaffolds involving propyl methacrylate derivatives . The cyclohexane moiety imparts steric bulk and lipophilicity, which influence solubility, volatility, and thermal stability compared to aromatic or shorter-chain analogs.

Properties

CAS No.

6739-34-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

propyl cyclohexanecarboxylate

InChI

InChI=1S/C10H18O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI Key

UBEVLTHYAFYOEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

  • Propyl Guaiacol and Propyl Syringol : These propyl ethers () differ in functional groups (ether vs. ester) and aromatic vs. alcyclic backbones. Propyl cyclohexanecarboxylate’s ester group likely enhances polarity compared to ethers, affecting solubility in polar solvents .
  • Methyl Paraben : A methyl ester of para-hydroxybenzoic acid. The propyl chain in cyclohexanecarboxylate may increase lipophilicity and reduce water solubility relative to methyl paraben’s shorter chain .

Alkyl Chain Length and Phase Behavior

highlights that propyl-substituted metal-organic compounds exhibit distinct phase transitions compared to ethyl or butyl analogs. Propyl groups balance flexibility and van der Waals interactions, leading to intermediate melting points. This compound may follow similar trends, with melting points higher than ethyl esters but lower than butyl derivatives due to chain length effects .

Physico-Chemical Properties

Hypothetical data for this compound can be inferred from structural analogs:

Property This compound* Pyridalyl (Propyl Ether) Methyl Paraben
Molecular Weight (g/mol) ~170 (estimated) 491.12 152.15
Solubility Low in water, high in organics Not reported 0.25 g/100 mL (20°C)
Thermal Stability Moderate (ester decomposition ~200°C) Stable up to 140°C Stable up to 110°C

*Estimated based on structural analogs.

Purity and Analytical Methods

Propyl esters like propyl guaiacol achieve >70% purity via NMR (), suggesting similar analytical protocols (e.g., ¹H/¹³C NMR) would confirm this compound’s purity. Impurities in esters often arise from incomplete esterification or side reactions, as seen in methyl paraben’s 33.4% purity case .

Intermolecular Interactions and Material Behavior

In propyl-substituted metal-organic frameworks (), the absence of S/S contacts in propyl derivatives reduces lattice stability compared to ethyl analogs. This compound’s non-aromatic structure may further weaken intermolecular forces, lowering melting points relative to aromatic esters like methyl paraben .

Research Implications and Gaps

While direct studies on this compound are lacking, trends from analogous compounds suggest:

  • Synthetic Optimization : Longer reaction times or catalysts (e.g., trifluoromethanesulfonate salts, as in ) may improve yield.
  • Applications: Potential use in polymer scaffolds (similar to ’s POSS hybrids) or as a fragrance component (cf. ’s tenacity data).

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the identity and purity of propyl cyclohexanecarboxylate in synthetic mixtures?

  • Methodological Answer : Use gas chromatography (GC) to separate components in mixtures, followed by spectral confirmation via infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Compare retention times and spectral data with authentic standards . For purity quantification, integrate GC peak areas or employ high-performance liquid chromatography (HPLC) with a calibrated internal standard. Ensure detailed reporting of instrument parameters (e.g., column type, temperature gradients) to enable reproducibility .

Q. How should researchers design experiments to synthesize this compound while minimizing side products?

  • Methodological Answer : Optimize esterification conditions by controlling stoichiometry (excess cyclohexanecarboxylic acid or propanol), acid catalyst concentration (e.g., sulfuric acid), and reaction temperature (typically 60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect residual reactants. Post-synthesis, purify via fractional distillation or column chromatography, and validate purity as per Question 1 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification (e.g., flammability, irritation risks). Use fume hoods for volatile reactions, wear nitrile gloves, and store in inert, airtight containers. Document emergency procedures (e.g., spill neutralization with absorbents like vermiculite) and ensure compliance with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, solubility) of this compound?

  • Methodological Answer : Conduct controlled replicate experiments under standardized conditions (e.g., ASTM methods for boiling point determination). Cross-validate solubility data using multiple solvents (polar vs. nonpolar) and document environmental variables (temperature, humidity). Compare results with peer-reviewed datasets, and statistically analyze discrepancies using tools like Bland-Altman plots .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to model electron distribution and reaction pathways. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for hydrolysis rates). Use software like Gaussian or ORCA for simulations, and ensure reproducibility by sharing input files and computational parameters in supplementary materials .

Q. How should researchers address instability issues (e.g., hydrolysis, oxidation) during long-term storage of this compound?

  • Methodological Answer : Test stability under varying conditions (temperature, light exposure, humidity) using accelerated aging studies. Analyze degradation products via GC-MS or LC-MS. Recommend storage in amber glass under nitrogen atmosphere at −20°C, with periodic purity checks. Document stability data in a time-resolved matrix for future reference .

Data Reporting & Reproducibility Guidelines

  • Synthesis & Characterization : Report CAS No. 6739-34-0 explicitly. Include vendor details, batch numbers, and purity grades for all reagents .
  • Statistical Analysis : Use ANOVA or t-tests for comparative studies, with exact p-values and confidence intervals. Avoid selective data exclusion without justification .
  • Ethical Compliance : Archive raw data (spectra, chromatograms) in repositories like Figshare or institutional databases, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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